Vanoxerine dihydrochloride

描述

属性

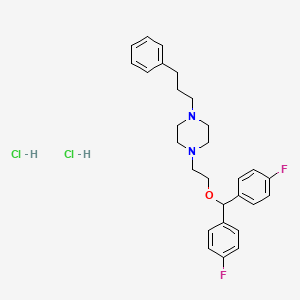

IUPAC Name |

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBSKSYCRFWIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042570 | |

| Record name | Vanoxerine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67469-78-7 | |

| Record name | Vanoxerine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanoxerine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANOXERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vanoxerine Dihydrochloride: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine dihydrochloride (also known as GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile. Initially investigated for the treatment of depression and cocaine dependence, its mechanism of action extends beyond its well-established role as a potent and selective dopamine reuptake inhibitor. This technical guide provides an in-depth exploration of the core mechanisms of action of Vanoxerine, including its high-affinity binding to the dopamine transporter, its complex interactions with cardiac ion channels, and its more recently discovered activity as an inhibitor of cyclin-dependent kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved to serve as a comprehensive resource for the scientific community.

Primary Mechanism of Action: Dopamine Reuptake Inhibition

Vanoxerine is a potent and selective inhibitor of the presynaptic dopamine transporter (DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine. This potentiation of dopaminergic neurotransmission is the primary mechanism underlying its investigation for the treatment of cocaine addiction[2]. Vanoxerine exhibits a significantly higher affinity for DAT than cocaine, approximately 50 to 500 times stronger depending on the study, but it produces only mild stimulant effects[2][3]. This is attributed to its simultaneous inhibition of dopamine release, resulting in a modest overall increase in dopamine levels[3].

Quantitative Data: Monoamine Transporter Affinity

The following table summarizes the binding affinity (Ki) of Vanoxerine for the human dopamine, norepinephrine, and serotonin transporters.

| Transporter | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 1 | [1] |

| Dopamine Transporter (DAT) | 9 | [3][4] |

| Dopamine Transporter (DAT) | 16.9 | |

| Norepinephrine Transporter (NET) | >100-fold lower affinity than DAT | [5] |

| Serotonin Transporter (SERT) | >100-fold lower affinity than DAT | [5] |

Experimental Protocol: Dopamine Reuptake Inhibition Assay

This protocol describes a method for determining the inhibitory activity of Vanoxerine on dopamine reuptake in synaptosomal preparations.

Objective: To quantify the in vitro potency of Vanoxerine in inhibiting the reuptake of radiolabeled dopamine into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum)

-

Sucrose buffer (0.32 M)

-

Krebs-Ringer buffer

-

[3H]dopamine (radioligand)

-

This compound

-

Cocaine (as a comparator)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

Procedure:

-

Synaptosome Preparation:

-

Dissect rat striatum on ice and homogenize in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Dopamine Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of Vanoxerine or cocaine in Krebs-Ringer buffer for 15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Data Analysis:

-

Quantify the amount of [3H]dopamine taken up by the synaptosomes using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

-

Calculate the percentage inhibition of specific [3H]dopamine uptake at each concentration of Vanoxerine.

-

Determine the IC50 value (the concentration of Vanoxerine that inhibits 50% of specific [3H]dopamine uptake) by non-linear regression analysis.

-

Signaling Pathway: Dopaminergic Neurotransmission

Caption: Vanoxerine inhibits the dopamine transporter (DAT).

Secondary Mechanism of Action: Cardiac Ion Channel Blockade

Vanoxerine is a potent blocker of multiple cardiac ion channels, a property that has led to its investigation as an antiarrhythmic agent.[6] This multichannel blockade is a critical aspect of its pharmacological profile, as it contributes to both its therapeutic potential and its cardiotoxicity concerns. The primary cardiac ion channels affected are the hERG (IKr) potassium channel, voltage-gated sodium channels (Nav1.5), and L-type calcium channels (Cav1.2).[6][7] The block of these channels by Vanoxerine is often frequency-dependent, particularly for sodium and calcium channels.[6]

Quantitative Data: Cardiac Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vanoxerine for various human cardiac ion channels.

| Ion Channel | Current | IC50 (nM) | Reference |

| hERG (Kv11.1) | IKr | 0.84 | [6] |

| hNav1.5 (peak) | INa | 34.6 | [7] |

| hNav1.5 (late) | INa-late | 9.3 | |

| hCav1.2 | ICa,L | 85.2 | [7] |

| hKvLQT1/minK | IKs | 2,900 | |

| hKv4.3 | Ito | 2,000 | |

| hKir2.1 | IK1 | 98,124 |

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol provides a generalized method for assessing the inhibitory effect of Vanoxerine on cardiac ion channels expressed in a heterologous system.

Objective: To measure the concentration-dependent block of a specific cardiac ion channel (e.g., hERG) by Vanoxerine using the whole-cell patch-clamp technique.

Materials:

-

HEK-293 or CHO cells stably expressing the human cardiac ion channel of interest (e.g., hERG)

-

External and internal recording solutions specific for the ion channel being studied

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture the stably transfected cells under appropriate conditions.

-

On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.

-

-

Patch-Clamp Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate internal solution.

-

Under microscopic guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

-

Record baseline currents in the absence of the drug.

-

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing increasing concentrations of Vanoxerine.

-

Record the steady-state current at each drug concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at each Vanoxerine concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Signaling Pathway: Multi-Ion Channel Blockade

Caption: Vanoxerine blocks multiple cardiac ion channels.

Novel Mechanism of Action: Inhibition of Cell Cycle Progression

Recent research has uncovered a novel mechanism of action for Vanoxerine as a triple inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6. This activity is of significant interest for its potential application in oncology, particularly in the treatment of human hepatocellular carcinoma. By inhibiting these CDKs, Vanoxerine disrupts the cell cycle machinery, leading to G1 phase arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of Vanoxerine in human hepatocellular carcinoma cell lines.

| Cell Line | IC50 (µM) |

| QGY7703 | 3.79 |

| Huh7 | 4.04 |

Experimental Protocol: Western Blot Analysis of Cell Cycle Proteins

This protocol outlines a method to assess the effect of Vanoxerine on the expression and phosphorylation status of key cell cycle regulatory proteins.

Objective: To determine the impact of Vanoxerine treatment on the levels of CDK2, CDK4, CDK6, Cyclin D, Cyclin E, and the phosphorylation of Retinoblastoma protein (Rb) in cancer cells.

Materials:

-

Human hepatocellular carcinoma cells (e.g., QGY7703, Huh7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CDK2, CDK4, CDK6, Cyclin D, Cyclin E, Rb, phospho-Rb (e.g., Ser807/811), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cancer cells to a desired confluency.

-

Treat the cells with various concentrations of Vanoxerine for a specified time period (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

-

Compare the expression and phosphorylation levels of the target proteins in Vanoxerine-treated cells to untreated controls.

-

Signaling Pathway: CDK-Rb-E2F Pathway Inhibition

Caption: Vanoxerine inhibits the CDK-Rb-E2F pathway.

Conclusion

This compound possesses a complex and multifaceted mechanism of action. Its primary effect as a high-affinity dopamine reuptake inhibitor has been the main driver of its clinical investigation for substance use disorders. Concurrently, its potent blockade of multiple cardiac ion channels presents both therapeutic opportunities in arrhythmology and challenges related to cardiotoxicity. The recent discovery of its inhibitory action on key cell cycle regulators opens a new avenue for its potential repurposing as an anticancer agent. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed overview of Vanoxerine's molecular interactions, quantitative pharmacological data, and the experimental methodologies used to elucidate these mechanisms. A thorough understanding of this intricate pharmacological profile is essential for the future development and potential clinical application of Vanoxerine and its analogues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. droracle.ai [droracle.ai]

- 3. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vanoxerine [iris.unica.it]

- 5. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Quantitative Profiling of the Effects of Vanoxerine on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]

GBR-12909: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR-12909, a potent and selective dopamine reuptake inhibitor. The document details its mechanism of action, pharmacological profile, and the experimental protocols used for its characterization, making it an essential resource for researchers in neuropharmacology and drug development.

Introduction

GBR-12909, a diaryl-piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), where it acts as a competitive inhibitor of dopamine (DA) uptake.[1] Its high selectivity for the DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) has established GBR-12909 as a valuable pharmacological tool for investigating the role of the dopaminergic system in various physiological and pathological processes. Furthermore, its potential as a therapeutic agent for conditions such as cocaine addiction has been a subject of extensive research.[2]

Mechanism of Action

GBR-12909 exerts its effects by binding to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration and duration of dopamine. This enhanced dopaminergic neurotransmission is the primary mechanism underlying its pharmacological effects.[1] Studies have shown that GBR-12909 binds to the dopamine binding site on the carrier protein, thereby blocking the transport process.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for GBR-12909's binding affinity and selectivity across various transporters.

Table 1: GBR-12909 Binding Affinity (Ki in nM)

| Transporter | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 1 | [1] |

| Norepinephrine Transporter (NET) | >100 | [1] |

| Serotonin Transporter (SERT) | >100 | [1] |

Table 2: GBR-12909 Inhibitory Potency (IC50 in nM)

| Assay | IC50 (nM) | Reference |

| [3H]Dopamine Uptake Inhibition (Rat Striatum) | 40-51 | [2] |

| Sigma Receptor Binding | 48 | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize GBR-12909 are provided below.

Radioligand Binding Assay for Dopamine Transporter

This protocol is designed to determine the binding affinity of GBR-12909 for the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [3H]GBR-12935 or [3H]-WIN 35,428.[4][5]

Materials:

-

Rat striatal membranes (or cells expressing DAT)

-

[3H]GBR-12935 or [3H]-WIN 35,428 (Radioligand)

-

GBR-12909 (unlabeled competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM cocaine or 1 µM GBR 12783)[4]

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (e.g., 8 nM [3H]-WIN 35,428), and varying concentrations of GBR-12909.[4]

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-specific ligand.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 120 minutes at 4°C).[4]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of GBR-12909 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal [3H]Dopamine Uptake Assay

This assay measures the ability of GBR-12909 to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).[6][7]

Materials:

-

Rat striatum

-

Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)[6]

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer containing 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4)[7]

-

[3H]Dopamine

-

GBR-12909

-

Scintillation cocktail and counter

Procedure:

-

Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.[6]

-

Resuspend the synaptosomal pellet in uptake buffer.

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of GBR-12909 or vehicle for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 12 nM).[7]

-

Allow the uptake to proceed for a defined time (e.g., 8 minutes at 37°C).[7]

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of GBR-12909 for the inhibition of dopamine uptake.

In Vivo Microdialysis

This technique is used to measure extracellular dopamine levels in the brain of a freely moving animal following the administration of GBR-12909.[8][9]

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Stereotaxic apparatus

-

Microdialysis probes (with a 4-mm active length)[8]

-

Guide cannula

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

GBR-12909 solution for injection

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Anesthetize the rat and implant a guide cannula stereotaxically into the striatum.[8]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer GBR-12909 (e.g., intraperitoneally) at the desired dose.

-

Continue to collect dialysate samples to monitor the change in extracellular dopamine levels over time.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

Assessment of Locomotor Activity

This behavioral assay evaluates the stimulant effects of GBR-12909 by measuring changes in the locomotor activity of rodents.[10][11][12]

Materials:

-

Rats or mice

-

Open-field activity chambers equipped with infrared beams or other automated activity monitoring systems

-

GBR-12909 solution for injection

Procedure:

-

Habituate the animals to the activity chambers for a set period before drug administration.

-

Administer GBR-12909 or vehicle (e.g., intraperitoneally) at various doses.[11][12]

-

Immediately place the animals back into the activity chambers.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

-

Analyze the data to determine the dose-dependent effects of GBR-12909 on locomotor activity.

Visualizations

The following diagrams illustrate key concepts related to GBR-12909's mechanism and experimental evaluation.

References

- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]

- 7. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Vanoxerine (GBR-12909): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, most notably cocaine dependence.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Vanoxerine, detailing its mechanism of action, binding affinities, pharmacokinetic properties, and effects on various physiological systems. The information is presented to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Vanoxerine, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), exhibiting approximately 50 times greater binding affinity than cocaine.[2] Its primary mechanism of action involves the inhibition of dopamine reuptake, leading to an increase in extracellular dopamine levels in the brain.[5] Unlike cocaine, Vanoxerine also inhibits dopamine release, resulting in a more modest elevation of synaptic dopamine and consequently, milder stimulant effects.[2][6] This unique pharmacological profile has positioned Vanoxerine as a candidate for agonist-replacement therapy for cocaine addiction.[2][6] Furthermore, Vanoxerine's interactions with cardiac ion channels have led to its investigation as a potential antiarrhythmic agent.[2]

Mechanism of Action

Vanoxerine is a selective and potent competitive inhibitor of the presynaptic dopamine transporter.[3] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. Studies have shown that Vanoxerine induces a conformational change in the dopamine transporter upon binding.[7] While its primary target is the DAT, Vanoxerine also exhibits binding affinity for the serotonin transporter, albeit with lower potency.[2]

Dopamine Transporter Interaction

The interaction of Vanoxerine with the dopamine transporter is characterized by high affinity and a slow dissociation rate compared to cocaine.[3] This prolonged occupancy of the DAT is thought to contribute to its potential efficacy in reducing cocaine self-administration by preventing cocaine from binding to the transporter.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile of Vanoxerine.

Table 1: Binding Affinities and Inhibitory Concentrations

| Target | Parameter | Value | Species | Reference |

| Dopamine Transporter (DAT) | Ki | 9 nM | Human | [1][4] |

| Serotonin Transporter (SERT) | Binds with nanomolar affinity | Not specified | Not specified | [2] |

| hERG (Kv11.1) Potassium Channel | Potent Blocker | Not specified | Human | [2] |

| L-type Calcium Channels | Blocker | Not specified | Not specified | [2] |

| Sodium Channels | Blocker | Not specified | Not specified | [2] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Dose | Value | Reference |

| Mean Elimination Half-life | 75 mg/day | 53.5 h | [3] |

| Mean Elimination Half-life | 125 mg/day | 66 h | [3] |

| Plasma Protein Binding | 0.1, 0.4, and 1 µM | 99% | [3] |

Table 3: Dopamine Transporter Occupancy in Humans (Oral Dosing)

| Dose | Duration | DAT Occupancy | Reference |

| 50, 75, or 100 mg | 2 weeks | Increased with dose | [1][4] |

| 100 mg | 2 weeks | 25% to 35% | [1][4] |

Experimental Protocols

This section outlines the general methodologies employed in key experiments to characterize the pharmacological profile of Vanoxerine.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Vanoxerine for the dopamine transporter.

-

Methodology:

-

Membrane Preparation: Striatal tissue from rat brains is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the dopamine transporters.

-

Incubation: The membrane preparation is incubated with a specific radioligand for the dopamine transporter (e.g., [3H]WIN 35,428 or [3H]GBR-12935) and varying concentrations of Vanoxerine.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Vanoxerine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the effect of Vanoxerine on extracellular dopamine levels in the brain of freely moving animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: Vanoxerine is administered systemically (e.g., intraperitoneally), and the changes in extracellular dopamine levels are monitored over time.

-

Electrophysiology (Whole-Cell Patch Clamp)

-

Objective: To investigate the effects of Vanoxerine on cardiac ion channels (e.g., hERG, sodium, and calcium channels).

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the specific ion channel of interest.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the ionic currents flowing through the channels in individual cells.

-

Voltage Protocols: Specific voltage clamp protocols are applied to the cells to elicit the channel currents.

-

Drug Application: Vanoxerine is applied to the cells at various concentrations, and the effects on the amplitude and kinetics of the ion channel currents are measured.

-

Visualizations

Dopamine Reuptake Inhibition Workflow

Caption: Vanoxerine blocks the dopamine transporter (DAT).

Experimental Logic for Assessing Cocaine Addiction Treatment

Caption: Proposed mechanism for Vanoxerine in treating cocaine addiction.

Behavioral Pharmacology

Studies in animal models have demonstrated that Vanoxerine can effectively reduce cocaine self-administration.[1][3] In primates, intravenous administration of Vanoxerine was shown to decrease and even eliminate cocaine self-administration at certain doses.[3] Importantly, Vanoxerine itself does not appear to have a significant abuse potential, as it did not produce a cocaine-like stimulant profile in human volunteers.[3] Research has also suggested that Vanoxerine may reduce the consumption of alcohol in animal models.[6]

Conclusion

Vanoxerine (GBR-12909) possesses a unique pharmacological profile as a high-affinity dopamine reuptake inhibitor with a slow dissociation rate from the dopamine transporter. Its ability to modulate the dopaminergic system without producing significant stimulant effects has made it a compound of interest for the treatment of cocaine dependence. Furthermore, its interactions with cardiac ion channels have opened avenues for its investigation as an antiarrhythmic agent. This guide provides a foundational understanding of the key pharmacological characteristics of Vanoxerine to support further research and development efforts.

References

- 1. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanoxerine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. GBR12909 ( vanoxerine ) and dopamine neurotransmission [cocaine.wiki]

- 6. Vanoxerine [chemeurope.com]

- 7. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxerine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vanoxerine Dihydrochloride: An Overview

This compound, a piperazine derivative, is a potent and selective dopamine reuptake inhibitor (DRI). It binds with high affinity to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its unique pharmacological profile has led to extensive research into its potential as a therapy for cocaine dependence and, more recently, for its antiarrhythmic and anticancer properties.[1]

This technical guide provides an in-depth overview of this compound, including its synonyms and chemical identifiers, a compilation of its quantitative pharmacological data, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

Synonyms and Identifiers

This compound is known by several names and identifiers crucial for cross-referencing in research and chemical databases.

| Identifier Type | Identifier |

| Common Name | This compound |

| Synonyms | GBR-12909 dihydrochloride, I-893 dihydrochloride, Boxeprazine |

| IUPAC Name | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride[][4] |

| CAS Number | 67469-78-7[][4] |

| Molecular Formula | C28H34Cl2F2N2O[][4] |

| Molecular Weight | 523.49 g/mol [][4] |

| PubChem CID | 104920[4] |

| DrugBank Accession | DBSALT001866[5] |

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for various molecular targets.

Dopamine Transporter (DAT) Binding Affinity and Inhibition

| Parameter | Value | Species/System | Reference |

| Ki | 1 nM | Rat striatal membranes | [2][6] |

| Ki | 9 nM | Human dopamine transporter | [7] |

| IC50 | Low nanomolar range | - | [2] |

Cardiac Ion Channel Inhibition

| Channel | Parameter | Value (µM) | Cell Line | Reference |

| hERG (IKr) | IC50 | 0.00084 | HEK-293 | [8] |

| L-type Calcium (ICa,L) | IC50 | 0.32 | Ventricular myocyte | [8] |

| Sodium (hNav1.5) | IC50 | - | - | [8] |

Cyclin-Dependent Kinase (CDK) Inhibition

| Cell Line | Parameter | Value (µM) | Reference |

| QGY7703 (Human HCC) | IC50 | 3.79 | [9][10][11][12] |

| Huh7 (Human HCC) | IC50 | 4.04 | [9][10][11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of GBR compounds to the dopamine transporter.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay with [3H]GBR-12935.

Materials:

-

Rat striatal membranes

-

[3H]GBR-12935 (radioligand)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]GBR-12935 at a final concentration of ~1 nM, and 50 µL of varying concentrations of this compound.

-

For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).

-

Initiate the binding reaction by adding 100 µL of the striatal membrane preparation (approximately 100-200 µg of protein).

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

This protocol is a generalized procedure for assessing the inhibitory effect of Vanoxerine on hERG potassium channels expressed in a mammalian cell line.

Objective: To determine the IC50 of this compound for the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Materials:

-

HEK-293 cells stably expressing the hERG channel.

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (resistance 2-5 MΩ).

Procedure:

-

Culture HEK-293-hERG cells on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pull micropipettes from borosilicate glass capillaries and fill with the internal solution.

-

Establish a giga-ohm seal between the micropipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2 seconds to activate and inactivate the channels, and then repolarizing to -50 mV to record the deactivating tail current.

-

After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound in the external solution.

-

Record the hERG current at each concentration until a steady-state effect is reached.

-

Measure the peak tail current at each concentration and normalize to the baseline current.

-

Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol outlines the general steps for in vivo microdialysis to measure changes in extracellular dopamine levels in the brain of a freely moving rat following administration of Vanoxerine.

Objective: To assess the effect of this compound on extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens).

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2; pH 7.4.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound solution for administration (e.g., intraperitoneal injection).

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Allow the rat to recover from surgery for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound to the rat.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple mechanisms of action, each associated with distinct signaling pathways.

Dopamine Transporter (DAT) Inhibition

The primary and most well-characterized mechanism of action for Vanoxerine is the competitive inhibition of the dopamine transporter. By binding to DAT, Vanoxerine blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This is the basis for its investigation in the treatment of cocaine addiction, as it can occupy the DAT and prevent cocaine from binding and exerting its reinforcing effects.

Cardiac Ion Channel Blockade

Vanoxerine has been shown to be a potent blocker of multiple cardiac ion channels, including the hERG (IKr) potassium channel, L-type calcium channels, and sodium channels.[8] This multi-channel blockade alters the cardiac action potential, which is the basis for its investigation as an antiarrhythmic agent. The blockade of these channels is often frequency-dependent, meaning the effect is more pronounced at higher heart rates.

Cyclin-Dependent Kinase (CDK) Inhibition

Recent research has identified Vanoxerine as a triple inhibitor of CDK2, CDK4, and CDK6.[9][10][11][12] These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. This discovery has opened up a new avenue for investigating Vanoxerine as a potential anticancer agent, particularly for hepatocellular carcinoma. The proposed mechanism involves the inhibition of CDK-cyclin complexes, leading to reduced phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest at the G1/S checkpoint.

Conclusion

This compound is a multifaceted pharmacological agent with a well-established role as a potent and selective dopamine reuptake inhibitor. Its complex pharmacology, which also includes the blockade of key cardiac ion channels and inhibition of cyclin-dependent kinases, presents both therapeutic opportunities and challenges. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and potential clinical applications of this intriguing compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. This compound | C28H34Cl2F2N2O | CID 104920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vanoxerine: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of this compound as a CDK2/4/6 triple-inhibitor for the treatment of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of this compound as a CDK2/4/6 triple-inhibitor for the treatment of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Vanoxerine Dihydrochloride Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine dihydrochloride, also known as GBR 12909 dihydrochloride, is a potent and selective dopamine reuptake inhibitor (DRI) widely utilized in neuroscience research.[1][2] It binds to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft.[3][4] This protocol provides detailed instructions for the preparation of this compound stock solutions, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 523.49 g/mol | [][6][7][8][9] |

| Molecular Formula | C₂₈H₃₄Cl₂F₂N₂O | [] |

| Appearance | White to off-white solid | [][7] |

| Purity | ≥98% | [][7] |

| CAS Number | 67469-78-7 | [][7][8][9] |

Solubility Data

The choice of solvent is critical for the preparation of a stable and effective stock solution. The solubility of this compound in common laboratory solvents is summarized below.

| Solvent | Solubility | Notes | Source |

| DMSO | ≥15.4 mg/mL | Sonication may be required. | [9] |

| 50 mg/mL | Fresh, moisture-free DMSO is recommended. | [6] | |

| 8 mg/mL | - | [1] | |

| Water | ≥7.59 mg/mL | Sonication may be required. | [9] |

| 25 mM | Gentle warming is recommended. | [10] | |

| Ethanol | Insoluble | - | [9] |

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound (purity ≥98%)

-

Anhydrous/molecular sieve-treated DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Spatula

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

-

Pipettes and sterile filter tips

-

0.22 µm syringe filter (optional, for sterile applications)

Protocol

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 523.49 g/mol x 1000 mg/g

-

Mass (mg) = 5.23 mg

-

-

-

Weigh the compound:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh 5.23 mg of this compound into the tube.

-

-

Dissolve the compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Vortex the tube thoroughly until the solid is completely dissolved.

-

If necessary, sonicate the solution for a few minutes or gently warm it in a water bath to aid dissolution.[9][10] Ensure the solution is clear before proceeding.

-

-

Sterile filtration (optional):

-

For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[6][11]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][12]

-

When ready to use, thaw an aliquot at room temperature and ensure it is completely dissolved before further dilution into your experimental medium.

-

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound and its stock solutions.

| Form | Storage Temperature | Duration | Source |

| Solid Powder | -20°C | 2-3 years | [][6] |

| Room Temperature | Desiccate | [7][10] | |

| Stock Solution in DMSO | -20°C | 1 month | [6][10][11][12] |

| -80°C | 6 months - 1 year | [6][12] |

Note: It is recommended to prepare fresh solutions on the day of use whenever possible.[10][11] If storing solutions, ensure they are tightly sealed to prevent moisture absorption and degradation.[12] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[11]

References

- 1. abmole.com [abmole.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C28H34Cl2F2N2O | CID 104920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gen.biz [gen.biz]

- 10. GBR 12909 dihydrochloride |Vanoxerine | Hello Bio [hellobio.com]

- 11. This compound|67469-78-7|COA [dcchemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

Vanoxerine (GBR-12909) in Parkinson's Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vanoxerine (also known as GBR-12909), a potent and selective dopamine transporter (DAT) inhibitor, in the context of Parkinson's disease (PD) research.[1][2][3] This document includes its mechanism of action, relevant in vivo data, and detailed experimental protocols.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficit of dopamine in the striatum.[4] This dopamine deficiency is responsible for the cardinal motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. One therapeutic strategy aims to increase the synaptic availability of dopamine. Vanoxerine, by selectively blocking the dopamine transporter, inhibits the reuptake of dopamine from the synaptic cleft, thereby prolonging its action.[5][6] This property makes it a valuable tool for studying dopaminergic neurotransmission and exploring potential therapeutic avenues for Parkinson's disease.

Mechanism of Action

Vanoxerine is a high-affinity antagonist of the dopamine transporter.[6][7] It binds to the DAT with approximately 50 times greater affinity than cocaine.[1] By blocking the DAT, Vanoxerine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.[5][6] However, it's noteworthy that Vanoxerine also inhibits the release of dopamine, which results in only a modest elevation of dopamine levels and mild stimulant effects.[1][2]

Vanoxerine also exhibits affinity for the serotonin transporter and acts as a potent blocker of the hERG cardiac potassium channel, which has raised concerns about its cardiotoxicity.[1][8]

Figure 1: Mechanism of action of Vanoxerine at the dopaminergic synapse.

Data Presentation

Pharmacokinetic Properties of Vanoxerine

| Parameter | Value | Species | Dosing | Reference |

| Cmax | 17.9 nmol/L | Human (n=14) | 25 mg (oral) | [5] |

| 81.1 nmol/L | Human (n=14) | 75 mg (oral) | [5] | |

| 236.5 nmol/L | Human (n=14) | 125 mg (oral) | [5] | |

| tmax | 0.91 h | Human (n=14) | 25 mg (oral) | [5] |

| 0.93 h | Human (n=14) | 75 mg (oral) | [5] | |

| 1.13 h | Human (n=14) | 125 mg (oral) | [5] | |

| AUC | 81 h⋅nmol/L | Human (n=14) | 25 mg (oral) | [5] |

| 365 h⋅nmol/L | Human (n=14) | 75 mg (oral) | [5] | |

| 1116 h⋅nmol/L | Human (n=14) | 125 mg (oral) | [5] | |

| Elimination Half-life | ~6 hours | Human | N/A | [1] |

| Bioavailability | Increased by 76% with a low-fat meal and 255% with a high-fat meal compared to fasting. | Human | N/A | [5] |

In Vivo Efficacy in a Parkinson's Disease Model

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model to study Parkinson's disease. Unilateral injection of 6-OHDA into the medial forebrain bundle causes a near-total depletion of dopamine in the ipsilateral striatum. Dopaminergic agents induce rotational (circling) behavior in these animals.

| Dose (mg/kg) | Total Ipsilateral Turns (in 5 hours) | Duration of Action | Reference |

| 3 | ~250 | Not specified | [9] |

| 10 | ~1250 | 4-5 hours | [9] |

| 30 | ~2000 | 4-5 hours | [9] |

| 60 | ~2500 | >5 hours | [9] |

Experimental Protocols

Protocol 1: Induction of Circling Behavior in 6-OHDA-Lesioned Rats

This protocol is designed to assess the in vivo efficacy of Vanoxerine in a rat model of Parkinson's disease.

Objective: To quantify the dose-dependent effect of Vanoxerine on rotational behavior in unilaterally 6-OHDA-lesioned rats.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

6-hydroxydopamine (6-OHDA)

-

Desipramine

-

Ketamine/Xylazine anesthetic solution

-

Stereotaxic apparatus

-

Hamilton syringe

-

Vanoxerine (GBR-12909)

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Rotational behavior monitoring system (automated or manual observation)

Methodology:

-

6-OHDA Lesioning:

-

Anesthetize rats with Ketamine/Xylazine.

-

Pre-treat with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

-

Mount the rat in a stereotaxic frame.

-

Inject 6-OHDA (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.

-

Allow rats to recover for at least two weeks.

-

-

Behavioral Testing:

-

Habituate the rats to the testing environment (circular arenas).

-

Administer Vanoxerine or vehicle at various doses (e.g., 3, 10, 30, 60 mg/kg, i.p.).[9]

-

Place the rat in the arena immediately after injection.

-

Record the number of full 360° ipsilateral (towards the lesioned side) and contralateral turns over a period of 5 hours.[9]

-

-

Data Analysis:

-

Calculate the net ipsilateral turns (ipsilateral minus contralateral turns).

-

Analyze the total number of turns using a one-way ANOVA followed by a post-hoc test (e.g., Newman-Keuls) to compare different dose groups.[9]

-

Plot the time course of the rotational behavior.

-

Figure 2: Workflow for assessing Vanoxerine-induced circling in 6-OHDA rats.

Application Notes

-

Probing Dopaminergic Function: Vanoxerine serves as a highly selective tool to investigate the role of the dopamine transporter in both normal physiological and pathological states resembling Parkinson's disease. Its high affinity allows for effective blockade of DAT at relatively low concentrations.

-

Evaluating Motor Symptom Alleviation: As demonstrated in the 6-OHDA rat model, Vanoxerine can reverse motor deficits.[9] These preclinical studies provide a basis for understanding how DAT inhibition may translate to symptomatic relief in PD. In the MPTP-lesioned common marmoset model of PD, acute administration of GBR-12909 improved motor behavior without inducing dyskinesia.[4]

-

Limitations and Considerations:

-

Cardiotoxicity: The potent blockade of the hERG potassium channel by Vanoxerine is a significant safety concern, leading to potential QT interval prolongation.[1][8][10] This has limited its clinical development.[1][8] Researchers should be aware of these off-target effects, especially in studies involving chronic administration or high doses.

-

Clinical Efficacy: Despite promising preclinical data, Vanoxerine did not show significant benefit in clinical trials for Parkinson's disease and depression.[1][8]

-

Species Differences: The pharmacokinetics and metabolism of Vanoxerine may differ between species, which should be considered when translating findings from animal models to humans.

-

Conclusion

Vanoxerine is a valuable research tool for the study of Parkinson's disease, primarily due to its potent and selective inhibition of the dopamine transporter. It is particularly useful in preclinical animal models to investigate the consequences of enhanced dopaminergic neurotransmission on motor function. While its therapeutic potential has been hampered by safety concerns, particularly cardiotoxicity, its utility in a research setting for elucidating the role of DAT in Parkinson's disease pathology remains significant. Researchers using Vanoxerine should carefully consider its full pharmacological profile, including its off-target effects, in the design and interpretation of their experiments.

References

- 1. Vanoxerine - Wikipedia [en.wikipedia.org]

- 2. Vanoxerine [chemeurope.com]

- 3. Vanoxerine (GBR 12909) | Dopamine Transporter抑制剂 | MCE [medchemexpress.cn]

- 4. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Profiling of the Effects of Vanoxerine on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

GBR-12909 Technical Support Center: Troubleshooting Potential Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of GBR-12909 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of GBR-12909?

GBR-12909 is a potent and selective inhibitor of the dopamine transporter (DAT), with a high binding affinity (Ki) of approximately 1 nM.[1][2] It acts as a competitive inhibitor at the dopamine binding site on the transporter protein, thereby blocking dopamine reuptake.[1]

Q2: What are the known major off-target binding sites for GBR-12909?

The most significant off-target interaction for GBR-12909 is its potent binding to sigma (σ) receptors, with a reported IC50 of 48 nM.[2] It also has a lower affinity for the histamine H1 receptor (approximately 20-fold lower than for DAT) and significantly lower affinity (over 100-fold less) for the norepinephrine (NET) and serotonin (SERT) transporters.[1]

Q3: Why were clinical trials for GBR-12909 (Vanoxerine) halted?

Phase I clinical trials for GBR-12909 were terminated due to the observation of QTc interval prolongation in subjects.[3] This cardiac side effect is often associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, suggesting that hERG is a potential off-target of GBR-12909.

Q4: What are the functional consequences of GBR-12909 binding to sigma receptors?

Sigma receptors are intracellular chaperone proteins, and their activation can modulate a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[4][5][6] Ligands for sigma receptors can influence dopaminergic systems through mechanisms independent of DAT inhibition.[7] Therefore, some of the observed effects of GBR-12909 in your experiments could be mediated by its action at sigma receptors.

Quantitative Data Summary

The following table summarizes the binding affinities of GBR-12909 for its primary and key off-target sites.

| Target | Binding Affinity (Ki or IC50) | Selectivity vs. DAT | Reference |

| Dopamine Transporter (DAT) | ~1 nM (Ki) | - | [1][2] |

| Sigma Receptors | 48 nM (IC50) | ~48-fold lower | [2] |

| Histamine H1 Receptor | ~20 nM (estimated Ki) | ~20-fold lower | [1] |

| Norepinephrine Transporter (NET) | >100 nM (Ki) | >100-fold lower | [1] |

| Serotonin Transporter (SERT) | >100 nM (Ki) | >100-fold lower | [1] |

Troubleshooting Guides

Issue 1: Unexpected experimental results not consistent with DAT inhibition alone.

Your observed cellular or behavioral phenotype may be influenced by GBR-12909's off-target activities.

References

- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 3. New Drugs, Old Targets: Tweaking the Dopamine System to Treat Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of sigma receptor ligands on the extracellular concentration of dopamine in the striatum and prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Variability in Vanoxerine Behavioral Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving Vanoxerine (also known as GBR-12909).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vanoxerine?

Vanoxerine is a potent and selective dopamine reuptake inhibitor (DRI).[1] It binds to the dopamine transporter (DAT) with high affinity, approximately 50 times more strongly than cocaine, blocking the reuptake of dopamine from the synaptic cleft and leading to a sustained increase in extracellular dopamine levels.[2] Unlike cocaine, Vanoxerine also inhibits dopamine release, resulting in a more modest elevation of dopamine levels and milder stimulant effects.[2]

Q2: What are the key pharmacokinetic properties of Vanoxerine to consider when designing a behavioral study?

Vanoxerine exhibits a long elimination half-life in humans, and studies in primates show high and persistent dopamine transporter occupancy.[3][4] After a single administration, high DAT occupancy can be maintained for several weeks.[3] This sustained action is a critical factor for designing dosing regimens and interpreting behavioral data, as acute and chronic effects may differ significantly.

Q3: How should Vanoxerine solutions be prepared and stored for preclinical studies?

Vanoxerine dihydrochloride, the salt form, is recommended for research due to its enhanced water solubility and stability.[5] For in vivo studies, it can be dissolved in saline. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For administration, if using a water-based stock, it should be diluted to the working concentration and filter-sterilized (0.22 µm filter) before use.[1]

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Response

| Potential Cause | Troubleshooting Recommendation |

| Inconsistent Dosing and Administration | Ensure precise and consistent dosing for all subjects. Intraperitoneal (i.p.) injection is a common route for Vanoxerine administration in rodents.[1] Standardize the injection volume and technique to minimize variability in absorption. |

| Dose-Response Relationship | Vanoxerine can exhibit a dose-dependent, and potentially biphasic (inverted U-shaped), effect on locomotor activity.[6] A dose that is too low may not elicit a response, while a very high dose may lead to decreased activity. Conduct a pilot dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. |

| Timing of Behavioral Testing | The maximal increase in ambulatory activity in mice has been observed around 30 minutes after i.p. administration.[1] However, due to its long half-life, the timing of testing post-administration should be consistent across all animals and experimental groups. Consider the sustained DAT occupancy when designing studies with repeated dosing.[3] |

| Individual Differences in Dopamine System Sensitivity | Baseline differences in dopamine system function can contribute to variability. Ensure a sufficiently large sample size to account for individual differences and consider counterbalancing experimental groups based on baseline activity levels. |

Issue 2: Inconsistent Results in Reward and Reinforcement Paradigms

| Potential Cause | Troubleshooting Recommendation |

| Interaction with Environmental Factors | The environment can significantly impact the dopamine system and behavioral responses to drugs.[7][8] Environmental enrichment has been shown to decrease the reinforcing effects of stimulants.[7] Standardize housing conditions (e.g., individual vs. group housing, presence of enrichment items) across all experimental groups to minimize this source of variability. |

| Stress-Induced Alterations in Dopamine Function | Stress can alter dopamine neuron activity and impact behavioral responses to dopaminergic drugs.[9][10][11] Minimize animal stress by habituating them to the experimental procedures and handling. Be mindful of potential stressors in the environment (e.g., noise, light changes) during testing. |

| Sex Differences | The estrous cycle in female rodents can influence dopamine levels and behavioral responses. Consider monitoring the estrous cycle and either testing at a specific phase or ensuring a balanced distribution of cycle phases across experimental groups. |

| Food and Water Restriction Protocols | If using food or water restriction for motivation, ensure that the level of deprivation is consistent across all animals, as this can affect their motivation and response to rewards. |

Data Presentation

Table 1: Vanoxerine (GBR-12909) Dopamine Transporter (DAT) Occupancy Over Time in Primates

| Time Point | Route of Administration | Dose | DAT Occupancy (%) |

| Day 1 | Intramuscular | 393.1 mg | 100.0% |

| Day 7 | Intramuscular | 393.1 mg | 95.0% |

| Day 28 | Intramuscular | 393.1 mg | ~87% (estimated from graph) |

| Day 56 | Intramuscular | 393.1 mg | ~83% (estimated from graph) |

| Day 84 | Intramuscular | 393.1 mg | 79.0% |

| 12 Weeks | Intramuscular | 393.1 mg | 77.0% |

Data adapted from a study on a long-acting formulation of Vanoxerine.[3]

Table 2: Effect of Vanoxerine (GBR-12909) on Locomotor Activity in Mice

| Dose (mg/kg, i.p.) | Time of Peak Effect (post-injection) | Observation |

| 2.5 - 20 | 30 minutes | Dose-dependent increase in ambulatory activity.[1] |

| 10 | 40 minutes | Reversal of low-dose apomorphine-induced suppression of locomotor activity and significant increase in activity.[12] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents

-

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for administration

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile 0.9% saline to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but stability under heat should be considered.

-

Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.

-

The solution is now ready for intraperitoneal administration. Prepare fresh daily.

-

Mandatory Visualizations

Caption: Vanoxerine's primary mechanism of action.

Caption: A logical workflow for troubleshooting variability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vanoxerine [chemeurope.com]

- 3. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of Vanoxerine (Vanoxerine Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]

- 4. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-craving effects of environmental enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pathophysiological impact of stress on the dopamine system is dependent on the state of the critical period of vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pathophysiological impact of stress on the dopamine system is dependent on the state of the critical period of vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of psychosocial stress on dopaminergic function and the acute stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

Common issues with Vanoxerine in electrophysiology recordings

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vanoxerine in electrophysiology recordings.

Introduction to Vanoxerine in Electrophysiology

Vanoxerine (also known as GBR-12909) is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, Vanoxerine effectively increases the extracellular concentration of dopamine, making it a valuable tool for studying dopaminergic signaling and its role in various neuronal processes. However, like any pharmacological tool, its use in sensitive electrophysiological recordings can present challenges. This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vanoxerine?

Vanoxerine is a potent and selective dopamine reuptake inhibitor (DRI).[2][3][4] It binds to the dopamine transporter (DAT) with high affinity, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][4] This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.[5]

Q2: What are the known off-target effects of Vanoxerine?

While highly selective for DAT, Vanoxerine has been shown to block other ion channels, particularly at higher concentrations. Its most well-documented off-target effects are on cardiac ion channels, including the hERG (human Ether-à-go-go-Related Gene) potassium channel, voltage-gated sodium channels (Nav), and L-type calcium channels (Cav).[6][7] These off-target effects are a critical consideration, even in neuronal preparations, as they can influence neuronal excitability and synaptic transmission.[8]

Q3: How should I prepare and store Vanoxerine solutions?

Vanoxerine dihydrochloride is soluble in water and DMSO.[3][6][9] For electrophysiology experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF) on the day of the experiment.

-

Stock Solution: Prepare a 10-50 mM stock solution in 100% DMSO. Aliquot and store at -20°C for up to one month, or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in aCSF. Ensure the final DMSO concentration in your recording solution is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity. It is advisable to filter the final working solution with a 0.22 µm filter before use.[1]

Q4: What concentration of Vanoxerine should I use?

The optimal concentration of Vanoxerine will depend on your specific experimental goals.

-

For selective DAT inhibition, concentrations in the low nanomolar range are typically effective. The Ki (inhibitor constant) for Vanoxerine at the human DAT is approximately 1-9 nM.[10][11][12]

-

Be aware that at higher concentrations (micromolar range), off-target effects on other ion channels become more likely.[13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your preparation and to be mindful of potential non-specific effects.

Troubleshooting Guide

Issue 1: Unexpected Changes in Neuronal Firing Rate

Symptom: Upon application of Vanoxerine, you observe a significant increase or decrease in the spontaneous firing rate of your recorded neuron, which is not consistent with your hypothesis.

Possible Causes and Solutions:

| Possible Cause | Explanation | Troubleshooting Steps |

| Excessive Dopamine Tone | Vanoxerine blocks dopamine reuptake, leading to an accumulation of dopamine in the synapse. This can hyperactivate or inhibit neuronal firing depending on the dopamine receptor subtypes present (D1-like vs. D2-like) and the intrinsic properties of the neuron.[8] | - Lower Vanoxerine Concentration: Start with a lower concentration of Vanoxerine to achieve a more subtle modulation of dopamine levels. - Use Receptor Antagonists: Co-apply selective D1 or D2 receptor antagonists to dissect the contribution of each receptor subtype to the observed effect. |